molecular formula C13H10ClNO2 B1298140 5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid CAS No. 131172-69-5

5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1298140
CAS No.: 131172-69-5
M. Wt: 247.67 g/mol
InChI Key: PUKWBFVMKZYCMR-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiinflammatory and Analgesic Applications

  • Analgesic and Antiinflammatory Potency : A study conducted by Muchowski et al. (1985) on the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds demonstrated that these compounds, especially the 4-vinylbenzoyl variant, show promising analgesic and antiinflammatory activities. The analgesic (mouse writhing) and antiinflammatory (rat carrageenan paw) potencies of these compounds correlate well with the steric and hydrogen-bonding properties of the benzoyl substituents. The study suggests that these compounds could be potential antiinflammatory agents following advanced pharmacological evaluation in animals (Muchowski et al., 1985).

Novel Glycine Site Antagonists

  • NMDA Receptor Complex Affinity : Balsamini et al. (1998) synthesized and evaluated a series of (E)-3-(2-(N-phenylcarbamoyl)-vinyl)pyrrole-2-carboxylic acids with various substituents for their in vitro affinity at the strychnine-insensitive glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor complex. These compounds, particularly those with bromo and methyl substituents, showed significant activity, suggesting a negative correlation between the bulk of the C-4 and C-5 substituents and affinity, which is enhanced by halo-substituents. This indicates that the 3,4-disubstitutedpyrrole-2-carboxylate framework represents a novel template for designing new glycine antagonists (Balsamini et al., 1998).

Chemical Synthesis and Modification

  • Fe(II)-Catalyzed Isomerization : The first synthesis of pyrroles through Fe(II)-catalyzed isomerization of 4-vinylisoxazoles was reported by Galenko et al. (2017). This method affords pyrrolecarboxylic acid derivatives under mild conditions, demonstrating a versatile approach to synthesizing pyrroles from isoxazoles. The study provides insight into the mechanism of isomerization and the influence of steric congestion on the isomerization pathway (Galenko et al., 2017).

Optical and Electronic Properties

  • Nonlinear Optical Materials : Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated their optical nonlinearity using the open-aperture z-scan technique. Compounds with carboxylic acid and ester substituents, particularly those identified as 3c and 3e, showed significant nonlinear optical properties, indicating their potential for optical limiting applications (Chandrakantha et al., 2013).

Properties

IUPAC Name

5-(4-chlorophenyl)-1-ethenylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-2-15-11(7-8-12(15)13(16)17)9-3-5-10(14)6-4-9/h2-8H,1H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKWBFVMKZYCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196432
Record name 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131172-69-5
Record name 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131172-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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